molecular formula C21H24N4 B5638262 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine

Cat. No. B5638262
M. Wt: 332.4 g/mol
InChI Key: VTMKULRIZBETBZ-UHFFFAOYSA-N
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Description

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine is a compound synthesized for applications in combinatorial chemistry and pharmacology. It exhibits unique chemical and physical properties due to its distinct molecular structure.

Synthesis Analysis

  • The synthesis of triazolyl-substituted 3-aminopiperidines, which are related to the compound , involves a sequence of nucleophilic aziridine ring opening with NaN3 and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).

Molecular Structure Analysis

  • The molecular structure of related triazolyl compounds has been confirmed using single-crystal X-ray structure analysis and density functional theory (DFT) calculations (Wu et al., 2022).
  • These compounds exhibit a complex geometry, including molecular electrostatic potential and frontier molecular orbital analysis.

Chemical Reactions and Properties

  • 1,2,4-Triazoles are known for their reactivity in various chemical reactions, including cyclizations and condensations, contributing to the formation of diverse heterocyclic structures (Lange & Tondys, 1975).

Physical Properties Analysis

  • Compounds similar to 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine, such as CMDP, exhibit distinctive physical properties like a distorted chair conformation and specific puckering parameters as identified through spectroscopy and DFT calculations (Arulraj et al., 2020).

Chemical Properties Analysis

  • The chemical properties of related compounds, such as their vibrational spectra, molecular docking potential, and inhibitory activities, have been explored using various spectroscopic methods and molecular docking studies (Wu et al., 2022).

Future Directions

The potential bioactivity of this compound could make it a subject of interest for future research, particularly in the field of medicinal chemistry. Further studies could explore its synthesis, reactivity, and potential biological activities .

properties

IUPAC Name

1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-24-17-22-23-20(24)15-25-14-8-13-21(16-25,18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-7,9-12,17H,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMKULRIZBETBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine

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